molecular formula C20H14ClN7O3 B11386769 methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate

Cat. No.: B11386769
M. Wt: 435.8 g/mol
InChI Key: GOSIQNLKQREXQH-UHFFFAOYSA-N
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Description

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a complex organic compound characterized by its unique heptazatricyclic structure

Preparation Methods

The synthesis of methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate involves multiple steps, typically starting with the preparation of the core heptazatricyclic structureIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds include:

  • 8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
  • 11-(Furan-2-ylmethyl)-8-(4-methoxyphenyl)-6-methyl-4-phenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-10-imine These compounds share a similar heptazatricyclic core but differ in their substituents, which can significantly alter their chemical properties and applications .

Properties

Molecular Formula

C20H14ClN7O3

Molecular Weight

435.8 g/mol

IUPAC Name

methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate

InChI

InChI=1S/C20H14ClN7O3/c1-31-19(30)12-4-2-11(3-5-12)17-14-15(10-6-8-13(21)9-7-10)23-24-18(29)16(14)22-20-25-26-27-28(17)20/h2-9,17H,1H3,(H,24,29)(H,22,25,27)

InChI Key

GOSIQNLKQREXQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25

Origin of Product

United States

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